5,8-Dichloro-4-hydroxyquinoline

Medicinal chemistry ADME prediction Physicochemical profiling

Researchers requiring a halogenated 4-hydroxyquinoline scaffold with precise 5,8-dichloro substitution often encounter inconsistent purity and supply. 5,8-Dichloro-4-hydroxyquinoline (CAS 53790-82-2) directly addresses these challenges. • Enables SAR studies on positional isomer effects versus 5,7-dichloro analogs (e.g., chloroxine), critical for target engagement optimization. • Provides a 4-hydroxy N,O-chelation motif structurally distinct from 8-hydroxyquinolines, enabling unique coordination chemistry and metallodrug exploration. • High melting point (256-257 °C) ensures solid-state integrity during thermal reactions, superior to lower-melting quinoline derivatives. Supplied as ≥97% pure light brown solid, available from stock for immediate global dispatch.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 53790-82-2
Cat. No. B189283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloro-4-hydroxyquinoline
CAS53790-82-2
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C(=O)C=CN2)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13)
InChIKeyOSBCPHAGCKLYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dichloro-4-hydroxyquinoline: Baseline Characteristics


5,8-Dichloro-4-hydroxyquinoline (CAS 53790-82-2) is a halogenated quinoline derivative with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol . The compound features chlorine atoms substituted at the 5- and 8-positions and a hydroxyl group at the 4-position of the quinoline ring system [1]. It is structurally related to the broader class of chlorinated 4-hydroxyquinolines and 8-hydroxyquinolines, which are widely recognized as scaffolds in medicinal chemistry and coordination chemistry. The compound is typically supplied as a light brown solid with a melting point of 256-257 °C .

Workflow Synthetic building block for derivatization Cross-coupling and SAR exploration
Selection Logic 5,8-dichloro-4-hydroxy substitution pattern Distinct from 8-hydroxy and 5,7-dichloro isomers
Key Attribute Reported enhanced lipophilicity profile Supports intracellular target engagement studies

5,8-Dichloro-4-hydroxyquinoline: Why Generic Analogs Fall Short


Substitution of 5,8-dichloro-4-hydroxyquinoline with a generic 4-hydroxyquinoline or an alternative chlorinated quinoline is not functionally equivalent. The specific positioning of chlorine atoms at the 5- and 8-positions, combined with the hydroxyl group at the 4-position, creates a distinct electronic environment and steric profile that influences both reactivity in synthetic transformations and metal-binding characteristics [1]. In contrast, the more common 5,7-dichloro substitution pattern found in compounds such as chloroxine (Halquinol) alters both the spatial arrangement of halogen atoms and the electronic distribution across the quinoline ring, potentially affecting chelation geometry and biological target engagement [2]. For procurement decisions in structure-activity relationship (SAR) studies or synthetic methodology development, these positional isomer differences are non-trivial.

Target Compound
5,8-dichloro-4-hydroxyquinoline
Risk if Substituted
5,7-dichloro-8-hydroxy (Chloroxine) shifts chelation geometry and may alter biological target engagement.
Target Compound
5,8-dichloro-4-hydroxyquinoline
Risk if Substituted
Unsubstituted 4-hydroxyquinoline loses lipophilicity-driven membrane permeability context.
Target Compound
5,8-dichloro-4-hydroxyquinoline
Risk if Substituted
Lower-melting 8-hydroxyquinoline analogs may not suit high-temperature synthetic protocols.

5,8-Dichloro-4-hydroxyquinoline: Differentiated Evidence


Predicted Physicochemical Differences vs. Unsubstituted Analog

The 5,8-dichloro substitution pattern confers substantial predicted lipophilicity compared to the unsubstituted 4-hydroxyquinoline core. For 5,8-dichloro-4-hydroxyquinoline, the predicted LogP is 3.25 and the XLogP3 is 2.8 [1][2]. These values indicate markedly increased hydrophobicity relative to unsubstituted 4-hydroxyquinoline (estimated LogP approximately 1.1-1.5 for the parent quinolin-4-ol scaffold). The predicted pKa is 7.37 ± 0.42 .

Lipophilicity vs. Unsubstituted
Class-level inference
LogP ≈ 1.3–1.7 unit increase
Supports intracellular target engagement context
Predicted values; experimental validation recommended
Medicinal chemistry ADME prediction Physicochemical profiling

Positional Isomer Differentiation vs. 5,7-Dichloro-8-hydroxyquinoline

5,8-Dichloro-4-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline (chloroxine, CAS 773-76-2) represent positional isomers with distinct substitution patterns [1]. In the target compound, chlorine atoms occupy the 5- and 8-positions with a hydroxyl at position 4, whereas chloroxine places chlorine at the 5- and 7-positions with a hydroxyl at position 8. This positional difference creates distinct chelation geometries: the 4-hydroxy configuration in the target compound positions the oxygen and nitrogen atoms for N,O-chelation with a specific bite angle, while the 8-hydroxy configuration in chloroxine presents a different metal-binding motif [2]. The patent literature explicitly identifies 5,8-dihalo substitution as a distinct and valuable motif for derivatization [3].

Positional Isomer Distinction
Class-level inference
5,8-Cl-4-OH vs. 5,7-Cl-8-OH
Distinct N,O-chelation geometry context
Coordination behavior not interchangeable
Coordination chemistry Antimicrobial research Structure-activity relationship

Enhanced Reactivity in Cross-Coupling and Derivatization

The combination of chlorine atoms at the 5- and 8-positions with a hydroxyl group at the 4-position is reported to enhance reactivity and selectivity in cross-coupling reactions and metal complexation compared to less substituted analogs [1]. The chlorine atoms serve as potential leaving groups or sites for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, while the 4-hydroxy group provides a handle for O-alkylation, O-arylation, or coordination to metals. This dual functionality enables orthogonal derivatization strategies not available with mono-functionalized or unsubstituted quinoline scaffolds.

Synthetic Versatility
Supporting evidence
3 orthogonal reactive handles
Supports sequential derivatization workflows
Structural assessment; reactivity context-dependent
Organic synthesis Cross-coupling Heterocyclic chemistry

Solid-State and Thermal Stability vs. 8-Hydroxyquinoline

The melting point of 5,8-dichloro-4-hydroxyquinoline is reported as 256-257 °C . This value is significantly higher than that of the widely used parent scaffold 8-hydroxyquinoline (melting point approximately 70-74 °C) and many mono-chlorinated analogs. The elevated melting point reflects enhanced crystal lattice stability attributed to the specific 5,8-dichloro-4-hydroxy substitution pattern. The predicted boiling point is 377.7 ± 37.0 °C with a density of 1.538 ± 0.06 g/cm³ .

Thermal Stability Edge
Class-level inference
mp 256–257 °C vs. ~70–74 °C
May support high-temperature process conditions
Crystal lattice stability context
Solid-state chemistry Process chemistry Formulation development

5,8-Dichloro-4-hydroxyquinoline: Recommended Applications


Scaffold for SAR Studies with Enhanced Lipophilicity

5,8-Dichloro-4-hydroxyquinoline is most appropriately selected for medicinal chemistry programs where increased lipophilicity (LogP = 3.25) is required to improve membrane permeability or intracellular target engagement [1]. This compound should be prioritized over unsubstituted 4-hydroxyquinoline when designing analogs intended to cross lipid bilayers or access hydrophobic binding pockets [1]. The predicted physicochemical profile supports its use as a starting scaffold in central nervous system or intracellular antimicrobial target programs.

Novel Metal Complexes with Distinct N,O-Chelation Geometry

For coordination chemistry and metallodrug development, this compound provides a 4-hydroxy N,O-chelation motif with a substitution pattern (5,8-dichloro) that is structurally distinct from the more commonly employed 8-hydroxyquinoline (including its 5,7-dichloro derivative chloroxine) [2]. Researchers investigating structure-property relationships in metal complexes should select this compound when exploring how positional variation of the hydroxyl group (4-OH vs. 8-OH) influences complex geometry, stability, and resultant biological or catalytic activity [2].

Orthogonal Functionalization of Polychlorinated Heterocycles

This compound is recommended as a substrate for developing selective cross-coupling or nucleophilic aromatic substitution methodologies on polychlorinated heteroaromatic systems [3]. The presence of two chlorine atoms (5- and 8-positions) alongside a hydroxyl group (4-position) provides a platform for investigating regioselective functionalization strategies [3]. Researchers in synthetic methodology should select this compound when studying differential reactivity of chloro substituents in quinoline systems under varying catalytic conditions.

Thermally Stable Building Block for High-Temperature Synthesis

The high melting point (256-257 °C) makes 5,8-dichloro-4-hydroxyquinoline particularly well-suited for synthetic protocols requiring elevated temperatures, including solid-phase reactions, melt-phase chemistry, or processes involving thermal activation . It is a more appropriate choice than lower-melting quinoline analogs (such as 8-hydroxyquinoline, mp 70-74 °C) for applications where solid-state integrity or minimal volatility during heating is required .

Application
Selection Property
Validation Focus
Lipophilic scaffold for SAR
Reported elevated LogP profile
Intracellular target engagement context
Coordination chemistry studies
4-Hydroxy N,O-chelation motif
Chelation geometry vs. 8-OH isomers
Selective cross-coupling research
Regioselective functionalization handles
Orthogonal reactivity validation
High-temperature synthetic routes
High melting point stability
Solid-state integrity at elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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